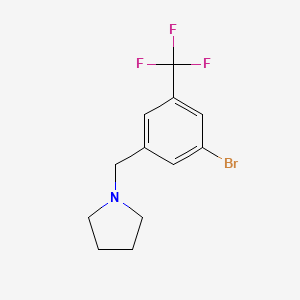
1-(3-Bromo-5-trifluoromethylbenzyl)-pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-trifluoromethylbenzyl)-pyrrolidine is a chemical compound characterized by a bromine atom and a trifluoromethyl group attached to a benzene ring, which is further linked to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-trifluoromethylbenzyl)-pyrrolidine typically involves the following steps:
Bromination: The starting material, 3-trifluoromethylbenzene, undergoes bromination to introduce the bromine atom at the 3-position.
Formation of Benzyl Chloride: The brominated compound is then converted to benzyl chloride through a halogen exchange reaction.
Pyrrolidine Attachment: The benzyl chloride is reacted with pyrrolidine in the presence of a base to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-5-trifluoromethylbenzyl)-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines.
Substitution Products: Hydroxylated or aminated derivatives.
Scientific Research Applications
1-(3-Bromo-5-trifluoromethylbenzyl)-pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to investigate molecular interactions and pathways.
Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1-(3-Bromo-5-trifluoromethylbenzyl)-pyrrolidine exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in electrophilic substitution reactions, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
1-(3-Bromo-5-trifluoromethylbenzyl)-pyrrolidine is unique due to its combination of bromine and trifluoromethyl groups on the benzene ring. Similar compounds include:
1-(3-Chloro-5-trifluoromethylbenzyl)-pyrrolidine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromo-4-trifluoromethylbenzyl)-pyrrolidine: Similar structure but with the bromine atom at the 4-position.
1-(3-Bromo-5-methylbenzyl)-pyrrolidine: Similar structure but with a methyl group instead of trifluoromethyl.
These compounds differ in their reactivity and biological activity due to the variations in their substituents.
Properties
IUPAC Name |
1-[[3-bromo-5-(trifluoromethyl)phenyl]methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3N/c13-11-6-9(8-17-3-1-2-4-17)5-10(7-11)12(14,15)16/h5-7H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOIANINWHASTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC(=C2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














